1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone
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Overview
Description
1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone, also known as N-(2-naphthoyl)piperazine (N2P), is a synthetic compound that belongs to the class of synthetic cannabinoids. N2P has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N2P is believed to exert its pharmacological effects by binding to the cannabinoid receptors in the brain. It has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor. N2P also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
N2P has been shown to produce anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. It has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. N2P has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
N2P has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in preclinical models, making it a well-characterized compound. However, N2P has some limitations for lab experiments. It has not been tested extensively in clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on N2P. One area of interest is the potential use of N2P in the treatment of drug addiction and withdrawal symptoms. Another area of interest is the development of novel analogs of N2P with improved pharmacological properties. Additionally, further studies are needed to investigate the safety and efficacy of N2P in humans.
Synthesis Methods
N2P can be synthesized by the reaction of 2-naphthoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction yields N2P as a white crystalline solid with a melting point of 145-147°C.
Scientific Research Applications
N2P has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic properties in preclinical studies. N2P has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Properties
IUPAC Name |
1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13(20)18-8-10-19(11-9-18)17(21)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMNVDXDNFBKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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